REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)([F:4])([F:3])[F:2].[CH2:12]([CH:14]1[O:16][CH2:15]1)[Cl:13].C([O-])([O-])=O.[K+].[K+]>>[Cl:13][CH2:12][CH:14]([OH:16])[CH2:15][O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:1]([F:3])([F:2])[F:4])[CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
138.8 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Epichlorohydrin was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (250 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with CH2Cl2 (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
STIRRING
|
Details
|
was stirred with 32% HCl (50 mL) for 0.5 h at rt
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COC1=CC(=CC=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |